1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one
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Overview
Description
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and methylation steps.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-5-(pyridin-3-yl)-1H-pyrazol-3(2H)-one: Similar structure with a different position of the pyridine ring.
1,4-dimethyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one: Another positional isomer.
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-thione: Sulfur analog.
Uniqueness
1,4-dimethyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one may have unique properties due to the specific arrangement of its functional groups, affecting its reactivity and biological activity.
Properties
CAS No. |
90280-23-2 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,4-dimethyl-3-pyridin-4-yl-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(13(2)12-10(7)14)8-3-5-11-6-4-8/h3-6H,1-2H3,(H,12,14) |
InChI Key |
JVEOWYSDLRZJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(NC1=O)C)C2=CC=NC=C2 |
Origin of Product |
United States |
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